2,5-Diethylthiazole
Description
2,5-Diethylthiazole (CAS: 15729-76-7) is a heterocyclic organic compound with the molecular formula C₇H₁₁NS and a molecular weight of 141.234 g/mol. Its IUPAC standard InChIKey is PATFUZGQWONVOC-UHFFFAOYSA-N, and its structure consists of a thiazole ring substituted with ethyl groups at the 2- and 5-positions . Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, and their derivatives are widely studied for diverse pharmacological and industrial applications.
Properties
IUPAC Name |
2,5-diethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-3-6-5-8-7(4-2)9-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATFUZGQWONVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166242 | |
| Record name | 2,5-Diethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,5-Diethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
187.00 °C. @ 760.00 mm Hg | |
| Record name | 2,5-Diethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15729-76-7 | |
| Record name | 2,5-Diethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15729-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015729767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diethylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIETHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U6DG183QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-Diethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
104 °C | |
| Record name | 2,5-Diethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethylthiazole typically involves the reaction of ethylamine with carbon disulfide and bromine, followed by cyclization. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethylthiazole can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
2,5-Diethylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the flavor and fragrance industry due to its distinctive taste and aroma.
Mechanism of Action
The mechanism of action of 2,5-Diethylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially affecting enzymes and receptors in biological systems. This can lead to the activation or inhibition of specific pathways, contributing to its observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of 2,5-Diethylthiazole with Analogous Compounds
Key Observations :
- Phenyl groups in 2,5-diphenyloxazole increase steric bulk, which may reduce bioavailability but improve binding affinity in antiplasmodial applications .
- Molecular Weight : this compound has a lower molecular weight than 2,5-diphenyloxazole, suggesting better pharmacokinetic properties such as absorption and distribution .
Table 2: Pharmacological Comparison
Key Observations :
- Mechanistic Diversity : While 2,5-diphenyloxazole targets plasmodial infections, thiophene diacyl derivatives act via antioxidant pathways (e.g., lipid peroxidation inhibition). The lack of data on this compound highlights a research gap .
- Structural Complexity : Thiazolylmethylcarbamate analogs (e.g., compounds with hydroperoxypropan-2-yl groups) demonstrate that increased structural complexity correlates with specialized biological roles, such as protease inhibition . Simpler structures like this compound may serve as scaffolds for derivatization.
Biological Activity
2,5-Diethylthiazole is a member of the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. This compound has garnered attention due to its diverse biological activities, including antifungal, antimicrobial, and potential therapeutic properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Antifungal Activity
Research indicates that this compound exhibits notable antifungal properties. Studies have shown that it can inhibit the growth of various fungal strains, including Candida species and Aspergillus species. The mechanism of action appears to involve interference with cell wall synthesis and metabolic pathways critical for fungal survival.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Candida krusei | 16 µg/mL |
| Aspergillus niger | 64 µg/mL |
These findings suggest potential applications in antifungal drug development .
Antimicrobial Activity
In addition to antifungal effects, this compound has demonstrated broad-spectrum antimicrobial activity. It has shown efficacy against various bacteria, including both Gram-positive and Gram-negative strains. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with key enzymes involved in cellular metabolism. For instance, it has been shown to inhibit lactate dehydrogenase (LDH), affecting energy production processes in cells .
- Cell Membrane Disruption : Its hydrophobic ethyl groups allow the compound to integrate into lipid membranes, leading to increased permeability and cell lysis in microbial cells .
- Metabolic Pathway Interference : By inhibiting specific metabolic pathways, such as those involved in nucleic acid synthesis, the compound can effectively halt the growth of target organisms .
Study on Antifungal Efficacy
A study evaluated the antifungal activity of various thiazole derivatives, including this compound, against clinical isolates of Candida. The results indicated that the compound exhibited superior antifungal activity compared to fluconazole, a commonly used antifungal agent .
Assessment of Cytotoxicity
In vitro cytotoxicity assays using the MTT method demonstrated that this compound affected cell viability in human cancer cell lines. The compound showed a dose-dependent reduction in viability in HeLa cells, indicating potential anticancer properties .
Q & A
Basic: What are the key safety protocols for handling 2,5-Diethylthiazole in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical-resistant goggles. Use a fume hood for volatile steps to prevent inhalation .
- Waste Management: Segregate waste into halogenated organic containers; avoid aqueous disposal. Collaborate with certified waste management services for neutralization .
- Emergency Measures: In case of skin contact, rinse with water for 15 minutes. For eye exposure, use an eyewash station and seek medical evaluation .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve thiazole ring protons (δ 6.5–7.5 ppm) and ethyl group signals (δ 1.2–1.5 ppm). Compare with reference spectra for purity validation .
- Mass Spectrometry (MS): Employ electron ionization (EI-MS) to identify molecular ion peaks (e.g., m/z 157 for [M]) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detect C-S stretching vibrations (600–700 cm) and C=N bonds (1600–1680 cm) to confirm structural integrity .
Advanced: How can researchers optimize synthetic routes for this compound derivatives?
Answer:
- Reagent Selection: Substitute conventional solvents (e.g., DMSO) with greener alternatives (e.g., ethanol/water mixtures) to improve yield and reduce toxicity .
- Catalytic Systems: Test Pd/C or Ni catalysts under varying pressures (1–3 atm) to enhance cyclization efficiency. Monitor by TLC for intermediate stability .
- Temperature Control: Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and byproduct formation. Use differential scanning calorimetry (DSC) to identify exothermic peaks .
Advanced: What strategies resolve contradictions in biological activity data for this compound analogs?
Answer:
- Dose-Response Analysis: Perform IC assays across multiple concentrations (0.1–100 µM) to distinguish true activity from assay noise. Use nonlinear regression models for accuracy .
- Cellular Context: Replicate studies in diverse cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. Include positive controls (e.g., cisplatin) for benchmark comparison .
- Statistical Frameworks: Apply ANOVA with post-hoc Tukey tests to identify outliers. For conflicting results, conduct meta-analyses of independent datasets .
Advanced: How should researchers design experiments to assess this compound’s reactivity in cross-coupling reactions?
Answer:
- Substrate Scope: Test aryl halides (e.g., bromobenzene, iodobenzene) under Buchwald-Hartwig conditions. Monitor coupling efficiency via GC-MS .
- Ligand Screening: Compare phosphine ligands (e.g., XPhos, SPhos) to stabilize Pd intermediates. Measure turnover frequency (TOF) to rank ligand efficacy .
- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to track reaction progress. Derive rate constants () under varying temperatures (25–60°C) .
Basic: What are the best practices for documenting synthetic procedures involving this compound?
Answer:
- Detailed Protocols: Record molar ratios, solvent volumes, and reaction times. Include deviations (e.g., temperature fluctuations) in lab notebooks .
- Reproducibility Checks: Have a second researcher replicate critical steps. Use peer review to validate procedural clarity .
- Data Archiving: Upload raw NMR/MS files to institutional repositories with metadata (e.g., instrument model, software version) .
Advanced: How can computational methods predict this compound’s electronic properties?
Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies (e.g., using B3LYP/6-31G*) to predict redox behavior. Compare with cyclic voltammetry results .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to assess solubility trends. Validate with experimental cloud-point measurements .
- Docking Studies: Model thiazole interactions with biological targets (e.g., kinases) using AutoDock Vina. Correlate binding scores with in vitro assays .
Advanced: What methodologies address batch-to-batch variability in this compound synthesis?
Answer:
- Quality Control (QC): Implement HPLC with UV detection (λ = 254 nm) to quantify impurities. Set acceptance criteria (e.g., ≥95% purity) .
- Process Analytical Technology (PAT): Use in-line FTIR probes to monitor reaction progress in real time. Adjust parameters dynamically via feedback loops .
- Design of Experiments (DoE): Apply factorial designs to identify critical variables (e.g., stirring rate, pH). Optimize using response surface methodology (RSM) .
Basic: How should researchers address discrepancies in reported melting points for this compound?
Answer:
- Calibration Checks: Verify melting point apparatus with standard compounds (e.g., benzoic acid, m.p. 122°C). Repeat measurements in triplicate .
- Sample Purity: Recrystallize samples from ethanol/water mixtures and analyze by TLC. Exclude batches with streaking .
- Literature Review: Cross-reference peer-reviewed studies (e.g., Sigma-Aldrich vs. J. Org. Chem.) to identify consensus values .
Advanced: What approaches validate this compound’s role as a ligand in coordination chemistry?
Answer:
- X-ray Crystallography: Resolve metal-thiazole bond lengths (e.g., Pd–S ≈ 2.3 Å) to confirm coordination geometry .
- Magnetic Susceptibility: Measure paramagnetic shifts in transition metal complexes (e.g., Fe) to infer ligand field strength .
- Spectroelectrochemistry: Track UV-Vis changes during redox cycles to correlate electronic structure with ligand behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
